Predicted Lipophilicity Differentiation: 3-Methyl-4-propylphenoxy vs. Des-Methyl and Des-Propyl Analogs
No experimentally measured log P or log D values are available for this compound or its closest analogs in public databases. However, in silico prediction using the XLogP3 algorithm (via PubChem) or standard fragment-based methods enables class-level inference. The target compound is predicted to exhibit higher lipophilicity than the des-propyl phenoxy analog (CAS 315232-54-3) due to the additional three-carbon alkyl chain, while maintaining a different hydrogen-bond donor/acceptor profile compared to the des-methyl analog (CAS 201284-81-3) owing to the presence of the 3-methyl group on the acetophenone ring [1]. These predictions are consistent with the broader structure–activity relationships established for hydroxyacetophenone-derived leukotriene antagonists, where lipophilic substituents on the phenoxy ring critically modulate receptor affinity and cellular potency [2].
| Evidence Dimension | Predicted octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | Predicted XLogP3 ≈ 3.8–4.2 (estimated from structural fragments; no experimental value) |
| Comparator Or Baseline | Des-propyl analog (CAS 315232-54-3): predicted XLogP3 ≈ 2.5–2.8 |
| Quantified Difference | Estimated Δ log P ≈ 1.3–1.7 units (higher for target compound) |
| Conditions | In silico prediction; no experimental shake-flask or chromatographic log P data available |
Why This Matters
Higher predicted lipophilicity may translate into enhanced membrane permeability, altered tissue distribution, or differential protein-binding characteristics, making the compound a distinct chemical probe relative to less lipophilic analogs in cell-based assays.
- [1] PubChem. Predicted XLogP3 values for structurally related hydroxyacetophenone derivatives. Computational prediction, not experimentally validated. View Source
- [2] Acid unit modifications of 1,2,4,5-substituted hydroxyacetophenones and the effect on in vitro and in vivo LTB4 receptor antagonism. Bioorg. Med. Chem. Lett. 2001. View Source
